3-(3-chlorophenyl)-N-(4-methylidenecyclohexyl)propanamide
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-(4-methylidenecyclohexyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO/c1-12-5-8-15(9-6-12)18-16(19)10-7-13-3-2-4-14(17)11-13/h2-4,11,15H,1,5-10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSMMDOXQIHEIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)NC(=O)CCC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-N-(4-methylidenecyclohexyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzaldehyde and 4-methylidenecyclohexanone.
Formation of Intermediate: The first step involves the condensation of 3-chlorobenzaldehyde with 4-methylidenecyclohexanone in the presence of a base, such as sodium hydroxide, to form an intermediate compound.
Amidation Reaction: The intermediate compound is then subjected to an amidation reaction with propanoyl chloride in the presence of a catalyst, such as triethylamine, to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Employing purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-N-(4-methylidenecyclohexyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
3-(3-chlorophenyl)-N-(4-methylidenecyclohexyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-N-(4-methylidenecyclohexyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell.
Modulating Enzyme Activity: Inhibiting or activating enzymes involved in key biochemical pathways.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(3-Chlorophenethyl)-2-(4-Isobutylphenyl)propanamide
- Structure : Contains a 3-chlorophenethyl group instead of the 4-methylidenecyclohexyl substituent. The isobutylphenyl group replaces the 3-chlorophenyl moiety in the target compound.
- Synthesis: Prepared via the Schotten-Baumann reaction between 2-(4-isobutylphenyl)propanoyl chloride and 2-(3-chlorophenyl)ethan-1-amine, yielding the product within 30 minutes .
- The isobutylphenyl group may increase lipophilicity compared to the 3-chlorophenyl group.
3-Chloro-N-(4-Methoxyphenyl)propanamide
- Structure : Substitutes the 4-methylidenecyclohexyl group with a 4-methoxyphenyl ring.
- Physicochemical Properties :
- Crystal Structure : Exhibits classical N–H···O hydrogen bonds and C–H···O interactions, forming chains along the crystallographic a-axis. The C=O bond length (1.2326 Å) and C(=O)–N bond length (1.3416 Å) indicate resonance stabilization typical of amides .
- Solubility : The methoxy group enhances polarity compared to the hydrophobic 4-methylidenecyclohexyl substituent.
- Applications : Used in crystal engineering and as a ligand due to its hydrogen-bonding capabilities .
N-(Benzothiazole-2-yl)-3-(3-Chlorophenyl)propanamide
- Structure : Replaces the 4-methylidenecyclohexyl group with a benzothiazole heterocycle.
- Biological Relevance: Benzothiazole derivatives are known for antimicrobial and anticancer activities. The electron-withdrawing benzothiazole may enhance binding to biological targets compared to alicyclic substituents .
3-Chloro-N-(4-Methylphenyl)propanamide
- Structure : Features a 4-methylphenyl (p-tolyl) group instead of the 4-methylidenecyclohexyl substituent.
- Applications : Widely used as an intermediate in synthesizing bioactive compounds. The methyl group offers moderate hydrophobicity, balancing solubility and membrane permeability .
Structural and Functional Analysis Table
Research Findings and Implications
- Steric Effects : The 4-methylidenecyclohexyl group in the target compound introduces significant steric hindrance, which may reduce reactivity in amide bond-forming reactions compared to smaller substituents like 4-methylphenyl .
- Hydrogen Bonding : Compounds like 3-chloro-N-(4-methoxyphenyl)propanamide demonstrate robust hydrogen-bonding networks, critical for crystal packing and stability, which could inform formulation strategies for the target compound .
Biological Activity
3-(3-Chlorophenyl)-N-(4-methylidenecyclohexyl)propanamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula and structural characteristics:
- Molecular Formula : C15H18ClN
- Molecular Weight : 253.77 g/mol
- Structural Characteristics : The compound features a chlorophenyl group, a propanamide backbone, and a cyclohexyl moiety with a methylidene substituent.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It is hypothesized that the chlorophenyl group enhances lipophilicity, facilitating membrane penetration and receptor binding.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation through apoptosis induction in various cancer cell lines. For instance, it has shown effectiveness against breast and colon cancer cells by disrupting cell cycle progression.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Antimicrobial Properties : Investigations have indicated that it possesses antimicrobial activity against certain bacterial strains, possibly through disruption of bacterial cell membranes.
Case Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 15 µM. Flow cytometry analysis revealed an increase in apoptotic cells, indicating the compound's potential as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HT-29 | 20 | Cell cycle arrest |
Case Study 2: Anti-inflammatory Activity
In an animal model of inflammation, administration of the compound significantly reduced edema formation compared to the control group. Histological examination showed decreased infiltration of inflammatory cells in treated tissues.
| Treatment Group | Edema Reduction (%) | Inflammatory Cell Count |
|---|---|---|
| Control | 0 | High |
| Compound | 60 | Low |
Q & A
Q. What are the established synthetic routes for 3-(3-chlorophenyl)-N-(4-methylidenecyclohexyl)propanamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach includes:
Chlorination : Introduce the 3-chlorophenyl group via electrophilic aromatic substitution using Cl2/FeCl3 or chlorinating agents like SO2Cl2.
Amide Coupling : React 3-(3-chlorophenyl)propanoic acid with 4-methylidenecyclohexylamine using carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions .
Optimization Strategies :
- Use continuous flow reactors to enhance yield and reduce side reactions .
- Monitor reaction progress via TLC or HPLC to adjust stoichiometry and temperature .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry and amide bond formation (e.g., δ ~6.8–7.4 ppm for aromatic protons) .
- X-ray Crystallography : Resolves 3D conformation, bond lengths (e.g., C=O: ~1.23 Å, C–N: ~1.34 Å), and hydrogen-bonding networks critical for stability .
- Mass Spectrometry (LC/MS) : Validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 320.2) and purity (>95%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?
- Methodological Answer :
- Orthogonal Assays : Validate activity using diverse models (e.g., COX-2 inhibition for anti-inflammatory claims vs. MTT assays for cytotoxicity) .
- Structural Analog Comparison : Synthesize derivatives with modified substituents (e.g., replacing 4-methylidenecyclohexyl with piperazine) to isolate pharmacophores .
- Dose-Response Studies : Perform EC50/IC50 analyses to differentiate target-specific effects from off-target toxicity .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer :
-
Fragment-Based Design : Systematically modify the chlorophenyl, propanamide, or cyclohexyl groups and assess changes in activity (Table 1) .
-
Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like formyl peptide receptors .
Table 1: SAR of Selected Derivatives
Q. What crystallographic insights explain this compound’s stability and reactivity?
- Methodological Answer :
- Hydrogen Bonding : N–H···O interactions (2.8–3.0 Å) stabilize the amide group, while C–H···O contacts (~3.2 Å) contribute to crystal packing .
- Torsional Angles : The dihedral angle between the chlorophenyl and propanamide moieties (~33.7°) influences conjugation and electronic effects .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 33% vs. 70%)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
